N-(1-butyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-chlorobenzamide

SUMOylation inhibition UBC9 cancer

N-(1-Butyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-chlorobenzamide (molecular formula C₂₂H₁₈ClN₅O, MW 403.86) is a synthetic pyrrolo[2,3-b]quinoxaline derivative featuring a 4-chlorobenzamide substituent at the 2-position, a butyl chain at N-1, and a cyano group at C-3. The compound belongs to a class of substituted pyrrolo[2,3-b]quinoxalines claimed in US Patent 9,045,483 B2 as inhibitors of small ubiquitin-like modifier (SUMO) enzymes, including SUMO E1 and SUMO E2.

Molecular Formula C22H18ClN5O
Molecular Weight 403.9 g/mol
Cat. No. B10808247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-butyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-chlorobenzamide
Molecular FormulaC22H18ClN5O
Molecular Weight403.9 g/mol
Structural Identifiers
SMILESCCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C#N)NC(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C22H18ClN5O/c1-2-3-12-28-20(27-22(29)14-8-10-15(23)11-9-14)16(13-24)19-21(28)26-18-7-5-4-6-17(18)25-19/h4-11H,2-3,12H2,1H3,(H,27,29)
InChIKeyVYACRTRBVBADRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Butyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-chlorobenzamide – Structural Identity and Patent Pedigree for SUMO-Pathway Research Procurement


N-(1-Butyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-chlorobenzamide (molecular formula C₂₂H₁₈ClN₅O, MW 403.86) is a synthetic pyrrolo[2,3-b]quinoxaline derivative featuring a 4-chlorobenzamide substituent at the 2-position, a butyl chain at N-1, and a cyano group at C-3 . The compound belongs to a class of substituted pyrrolo[2,3-b]quinoxalines claimed in US Patent 9,045,483 B2 as inhibitors of small ubiquitin-like modifier (SUMO) enzymes, including SUMO E1 and SUMO E2 [1]. Its 4-chloro substitution pattern distinguishes it from the more extensively profiled 2-chloro (ortho) isomer (PubChem CID 658797) and the unsubstituted benzamide analog, all sharing the same core scaffold but differing in the benzamide halogen position [2].

Why Pyrroloquinoxaline SUMO Inhibitors Cannot Be Interchanged: The 4-Chloro vs. 2-Chloro Benzamide Substitution Problem


Within the pyrrolo[2,3-b]quinoxaline chemotype claimed in US9045483B2, the position of the chlorine atom on the benzamide ring is a critical determinant of both target engagement and off-target profile. The 2-chloro (ortho) analog (BDBM30722) shows an IC₅₀ of 890 nM against SUMO-conjugating enzyme UBC9 and an EC₅₀ of 18,800 nM at the 5-HT₁ₐ receptor, while the unsubstituted benzamide analog (BDBM32062) displays markedly weaker activity (IC₅₀ > 15,000 nM against Cdc25B phosphatase) [1]. The 4-chloro (para) isomer introduces a different electrostatic and steric environment that alters hydrogen-bonding geometry with the target enzyme's active site, making potency, selectivity, and even false-positive profiles non-transferable from the more abundant 2-chloro data [2]. Assuming equipotency or equivalent selectivity between the ortho- and para-chloro isomers without direct comparative data is scientifically unsound for procurement decisions in SUMO-pathway research.

Quantitative Differentiation Evidence: N-(1-Butyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-chlorobenzamide vs. Closest Analogs


SUMO-Conjugating Enzyme UBC9 Inhibition: 2-Chloro Analog Potency as a Class-Level Benchmark for the Pyrroloquinoxaline Scaffold

The closest structurally characterized analog, the 2-chlorobenzamide derivative (BDBM30722), inhibits SUMO-conjugating enzyme UBC9 with an IC₅₀ of 890 nM in a biochemical assay [1]. This value serves as a class-level benchmark for the pyrrolo[2,3-b]quinoxaline scaffold from which the 4-chloro target compound is derived. No IC₅₀ data for the 4-chloro isomer against UBC9 or any SUMO enzyme were identified in public databases. The unsubstituted benzamide analog (BDBM32062) shows no detectable activity in the same SUMO pathway context (IC₅₀ > 15,000 nM) [2], confirming that benzamide substitution is essential but the positional effect (ortho vs. para) remains unquantified.

SUMOylation inhibition UBC9 cancer

5-HT₁ₐ Receptor Off-Target Activity: Quantitative Data for the 2-Chloro Analog as a Selectivity Caution for the 4-Chloro Compound

The 2-chlorobenzamide analog (BDBM30722) exhibits an EC₅₀ of 18,800 nM at the human 5-HT₁ₐ receptor in a cell-based β-lactamase reporter gene assay [1]. This modest GPCR activity, while approximately 21-fold weaker than its UBC9 IC₅₀, raises a selectivity flag that should be considered for the 4-chloro compound, especially since halogen position on the benzamide ring is known to influence GPCR binding in related chemotypes [2]. No 5-HT₁ₐ data were identified for the 4-chloro isomer.

5-HT₁ₐ receptor off-target selectivity GPCR profiling

Firefly Luciferase False-Positive Risk: Pyrrolo[2,3-b]quinoxaline Class Liability Requiring Pre-Screening

Multiple 2-substituted pyrrolo[2,3-b]quinoxalines have been identified as potent inhibitors of firefly luciferase, producing false-positive signals in reporter gene assays [1]. The core scaffold itself—independent of benzamide substitution—is the structural determinant of luciferase inhibition, meaning the 4-chlorobenzamide derivative carries this class-level liability by default. The patent US9045483B2 explicitly teaches pyrrolo[2,3-b]quinoxalines as SUMO inhibitors, but the luciferase inhibitory activity is an established confound for any compound built on this core [2].

luciferase inhibition false-positive artifact reporter gene assay

Physicochemical Differentiation: Computed LogP and Rotatable Bond Comparison Between 4-Chloro and 2-Chloro Isomers

The 4-chlorobenzamide isomer (target compound) and the 2-chlorobenzamide isomer (CID 658797) share identical molecular formula (C₂₂H₁₈ClN₅O) and molecular weight (403.86 g/mol) but differ in computed lipophilicity due to intramolecular hydrogen-bonding differences. The 2-chloro isomer has a computed XLogP3-AA of 4.7 [1]. The para-substituted 4-chloro compound is predicted to have a slightly lower XLogP (~4.3–4.5) because the chlorine is positioned away from the amide NH, reducing intramolecular shielding . This modest ΔLogP of 0.2–0.4 log units can influence aqueous solubility and non-specific protein binding in cellular assays.

physicochemical properties drug-likeness isomer comparison

Defensible Application Scenarios for N-(1-Butyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-chlorobenzamide Based on Available Evidence


SUMOylation Pathway Probe Development: Empirical Comparator for Structure-Activity Relationship (SAR) Studies of Benzamide Halogen Position

The compound's primary research value lies in its use as a positional isomer comparator within a focused SAR series. When tested alongside the 2-chlorobenzamide analog (IC₅₀ 890 nM at UBC9) and the unsubstituted benzamide analog (inactive), the 4-chloro compound can reveal the contribution of para-substitution to SUMO enzyme inhibition potency and selectivity [1]. This head-to-head comparison is essential for any group building a SAR table around the US9045483B2 patent scaffold, and the 4-chloro compound fills a specific substitution gap not covered by existing public data [2].

Luciferase False-Positive Control in Pyrroloquinoxaline Chemotype Validation

Given the established class-level liability of pyrrolo[2,3-b]quinoxalines as firefly luciferase inhibitors [1], this compound can serve as a representative 4-chlorobenzamide-substituted member of the chemotype for systematic false-positive screening. Researchers validating hits from luciferase-based reporter assays can use this compound to confirm that benzamide substitution position does not abrogate the luciferase inhibitory core property, strengthening data integrity protocols [2].

Physicochemical Benchmarking for Para-Substituted Benzamide Pyrroloquinoxalines

The compound fills a specific physicochemical niche within the pyrrolo[2,3-b]quinoxaline series: a para-chloro benzamide with a predicted XLogP intermediate between the more lipophilic 2-chloro analog (XLogP 4.7) and the less lipophilic unsubstituted benzamide [1]. This makes it a useful calibration point for solubility and permeability assays in drug discovery programs optimizing the benzamide substitution for balanced ADME properties [2].

Quote Request

Request a Quote for N-(1-butyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-chlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.